1-Bromo-2,4,4-trimethylhexane is an organic compound characterized by its molecular formula . It belongs to the class of bromoalkanes, which are aliphatic compounds containing a bromine atom. The compound features a branched alkane structure, with the bromine substituent located at the first carbon of the hexane chain. This structural configuration contributes to its unique chemical properties and reactivity, making it a compound of interest in both academic and industrial contexts .
One common method for synthesizing 1-bromo-2,4,4-trimethylhexane involves the bromination of 2,4,4-trimethylhexane using bromine in the presence of a catalyst such as iron or ultraviolet light. This method allows for selective bromination at the desired position on the alkane chain.
Another approach is to react 2,4,4-trimethylhexanol with hydrobromic acid. This substitution reaction introduces the bromine atom into the molecule while eliminating water .
1-Bromo-2,4,4-trimethylhexane finds applications in various fields:
Several compounds share structural similarities with 1-bromo-2,4,4-trimethylhexane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2,3,3-trimethylhexane | C9H19Br | Bromine at first carbon; different branching |
| 1-Bromo-2,2,5-trimethylhexane | C9H19Br | Different branching; potential for varied reactivity |
| 1-Bromo-3-methylpentane | C6H13Br | Shorter carbon chain; different reactivity |
The uniqueness of 1-bromo-2,4,4-trimethylhexane lies in its specific branching pattern and position of the bromine substituent, which can significantly influence its chemical behavior and potential applications compared to other similar compounds .
1-Bromo-2,4,4-trimethylhexane is systematically named according to IUPAC rules, which prioritize the longest carbon chain and assign substituents the lowest possible numerical positions. The hexane backbone contains methyl groups at positions 2, 4, and 4, with a bromine atom at position 1. Its molecular formula $$ \text{C}9\text{H}{19}\text{Br} $$ corresponds to a molecular weight of 207.15 g/mol.
The compound’s SMILES string (CCC(C)(C)CC(C)CBr) and InChIKey (FSJAXFXQSAVSRB-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for database searches and computational modeling.
The synthesis of 1-bromo-2,4,4-trimethylhexane emerged alongside advancements in halogenation techniques during the mid-20th century. Early methods focused on radical bromination of alkanes using bromine ($$ \text{Br}_2 $$) under ultraviolet light or in the presence of iron catalysts. These approaches allowed selective bromination at tertiary carbons, though the branched structure of 2,4,4-trimethylhexane posed challenges in achieving regioselectivity.
By the 1980s, improved protocols using hydrobromic acid ($$ \text{HBr} $$) and alcohol precursors enabled more controlled synthesis. For example, reacting 2,4,4-trimethylhexanol with $$ \text{HBr} $$ in sulfuric acid yielded the target compound with reduced side products. These developments coincided with growing interest in branched alkyl halides for studying steric effects in reaction mechanisms.
1-Bromo-2,4,4-trimethylhexane is pivotal in exploring structure-reactivity relationships due to its unique combination of branching and halogen placement. Key research applications include:
The primary bromine atom undergoes $$ \text{S}_\text{N}2 $$ reactions with nucleophiles like hydroxide or iodide ions. However, steric hindrance from adjacent methyl groups slows these reactions compared to linear analogues, providing insights into transition-state geometries.
As a chain-transfer agent, this compound modifies polymer molecular weights during radical polymerization. Its branched structure terminates growing polymer chains, influencing material properties such as tensile strength and thermal stability.
The table below contrasts 1-bromo-2,4,4-trimethylhexane with structurally similar bromoalkanes:
| Compound | Branching Pattern | Reactivity in $$ \text{S}_\text{N}2 $$ |
|---|---|---|
| 1-Bromo-2,4,4-trimethylhexane | Methyl groups at C2, C4, C4 | Slow due to steric hindrance |
| 1-Bromohexane | Linear chain | Fast, minimal steric hindrance |
| 1-Bromo-2,2-dimethylbutane | Methyl groups at C2, C2 | Very slow (extreme hindrance) |
This compound’s intermediate reactivity makes it a model substrate for probing steric and electronic effects in organic synthesis.
1-Bromo-2,4,4-trimethylhexane exhibits the molecular formula C₉H₁₉Br, representing a branched bromoalkane with a hexane backbone containing three methyl substituents [1]. The compound possesses a molecular weight of 207.15 grams per mole, as determined through computational analysis by PubChem 2.1 [1]. The exact mass and monoisotopic mass both register at 206.06701 Daltons, providing precise measurements for analytical identification purposes [1].
The molecular structure encompasses ten heavy atoms, with the bromine atom contributing significantly to the overall molecular mass [1]. The compound demonstrates four rotatable bonds, indicating conformational flexibility around carbon-carbon single bonds [1]. Notably, the molecule contains zero hydrogen bond donors and zero hydrogen bond acceptors, consistent with its classification as a non-polar halogenated hydrocarbon [1].
Table 1: Molecular Properties of 1-Bromo-2,4,4-trimethylhexane
| Property | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₉H₁₉Br | PubChem 2.1 [1] |
| Molecular Weight (g/mol) | 207.15 | PubChem 2.1 (release 2021.05.07) [1] |
| Exact Mass (Da) | 206.06701 | PubChem 2.1 (release 2021.05.07) [1] |
| Monoisotopic Mass (Da) | 206.06701 | PubChem 2.1 (release 2021.05.07) [1] |
| Heavy Atom Count | 10 | PubChem [1] |
| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 [1] |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 [1] |
| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.6.11 [1] |
| Topological Polar Surface Area (Ų) | 0 | Cactvs 3.4.6.11 [1] |
| XLogP3-AA | 4.4 | XLogP3 3.0 [1] |
| Complexity | 86.7 | Cactvs 3.4.6.11 [1] |
The compound demonstrates an XLogP3-AA value of 4.4, indicating high lipophilicity and low water solubility [1]. The topological polar surface area measures zero Angstroms squared, confirming the absence of polar functional groups beyond the carbon-bromine bond [1]. The molecular complexity value of 86.7 reflects the branched nature of the hydrocarbon framework [1].
The stereochemical analysis of 1-Bromo-2,4,4-trimethylhexane reveals important structural features that influence its three-dimensional arrangement [1]. The compound contains one undefined atom stereocenter, specifically at the carbon bearing the methyl substituent at position 2 [1]. This asymmetric carbon creates the potential for enantiomerism, though the compound shows zero defined atom stereocenters in its current computational representation [1].
The presence of the gem-dimethyl groups at position 4 eliminates stereochemical complexity at that carbon center, as the two identical methyl substituents prevent the formation of an asymmetric center [1]. The compound exhibits zero defined and undefined bond stereocenters, indicating the absence of geometrical isomerism around double bonds [1].
Table 2: Stereochemical Properties of 1-Bromo-2,4,4-trimethylhexane
| Property | Value | Reference/Method |
|---|---|---|
| Defined Atom Stereocenter Count | 0 | PubChem [1] |
| Undefined Atom Stereocenter Count | 1 | PubChem [1] |
| Defined Bond Stereocenter Count | 0 | PubChem [1] |
| Undefined Bond Stereocenter Count | 0 | PubChem [1] |
| Isotope Atom Count | 0 | PubChem [1] |
| Compound Is Canonicalized | Yes | PubChem (release 2019.01.04) [1] |
The canonical SMILES representation CCC(C)(C)CC(C)CBr demonstrates the structural arrangement with the gem-dimethyl substitution clearly defined [1]. The InChI key FSJAXFXQSAVSRB-UHFFFAOYSA-N provides a unique identifier for the compound's stereochemical configuration [1]. The canonicalized structure confirms the standardized representation of the molecule for database purposes [1].
Conformational isomerism in 1-Bromo-2,4,4-trimethylhexane arises from rotation around the four rotatable carbon-carbon single bonds within the molecular framework [1] [2]. The sigma bonds in alkanes permit free rotation, resulting in different spatial arrangements of atoms that can interconvert through bond rotation [2] [3]. These conformational arrangements, termed conformers or rotamers, represent different energy states of the same molecule [3].
The branched nature of 1-Bromo-2,4,4-trimethylhexane introduces additional conformational complexity compared to linear alkanes [4]. The gem-dimethyl groups at position 4 create steric hindrance that influences the preferred conformations around adjacent carbon-carbon bonds [4]. Research on branched alkanes demonstrates that such structural features lead to thermodynamically more stable arrangements compared to their linear counterparts [4] [5].
The four rotatable bonds in the molecule allow for numerous conformational states, with energy differences arising from torsional strain and steric interactions [2] [3]. The most stable conformations typically adopt staggered arrangements around carbon-carbon bonds, minimizing repulsive interactions between electron clouds [3]. The presence of the bulky gem-dimethyl groups and the bromine substituent creates additional steric considerations that influence conformational preferences [2].
Theoretical calculations using density functional theory have shown that branched alkanes possess less destabilizing steric energy than linear alkanes due to favorable electrostatic interactions [4] [5]. This principle applies to 1-Bromo-2,4,4-trimethylhexane, where the branched structure contributes to conformational stability through reduced steric strain and optimized electronic interactions [4].
The comparative analysis of 1-Bromo-2,4,4-trimethylhexane with structural analogs reveals important structure-property relationships within this class of bromoalkanes [1] [6] [7] [8]. Several closely related compounds provide insight into how positional isomerism and chain length affect molecular properties and behavior [9] .
Table 3: Structural Analog Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-Bromo-2,4,4-trimethylhexane | C₉H₁₉Br | 207.15 | Reference compound - gem-dimethyl at C4 [1] |
| 1-Bromo-2,2,4-trimethylhexane | C₉H₁₉Br | 207.15 | gem-dimethyl at C2 instead of C4 [6] |
| 1-Bromo-2,4,5-trimethylheptane | C₁₀H₂₁Br | 221.18 | Extended chain to heptane, methyl at C5 [7] |
| 1-Bromo-2,2,4-trimethylheptane | C₁₀H₂₁Br | 221.18 | Extended chain to heptane, gem-dimethyl at C2 [8] |
| 1-Bromo-2,3,4-trimethylhexane | C₉H₁₉Br | 207.15 | Consecutive methyls at C2,C3,C4 [11] |
| 1-Bromo-2,3,5-trimethylhexane | C₉H₁₉Br | 207.15 | Non-consecutive methyls at C2,C3,C5 [12] |
The isomeric compounds sharing the C₉H₁₉Br formula demonstrate identical molecular weights but different branching patterns [1] [6]. 1-Bromo-2,2,4-trimethylhexane positions the gem-dimethyl groups at C2 rather than C4, potentially altering conformational preferences and steric interactions [6]. This positional difference affects the spatial distribution of bulk around the bromine-bearing carbon [6].
The heptane analogs, 1-Bromo-2,4,5-trimethylheptane and 1-Bromo-2,2,4-trimethylheptane, exhibit increased molecular weights of 221.18 grams per mole due to the additional methylene unit [7] [8]. These extended chain compounds provide insight into how chain length influences physical properties while maintaining similar branching patterns [7] [8].
Physical property trends among bromoalkanes follow predictable patterns based on molecular structure [13] [14]. The boiling points generally increase with molecular weight and decrease with increased branching due to reduced surface area and weaker intermolecular forces [13] [14]. The density of bromoalkanes typically exceeds that of water, with brominated compounds being heavier than their chlorinated counterparts [14].
The synthesis of 1-bromo-2,4,4-trimethylhexane can be achieved through several traditional alkylation and halogenation approaches, each offering distinct advantages depending on the starting materials and desired reaction conditions.
Direct Alkane Halogenation
The most straightforward approach involves the direct halogenation of 2,4,4-trimethylhexane using molecular bromine in the presence of appropriate catalysts [2] [3]. This method employs electrophilic substitution mechanisms where bromine molecules are activated by Lewis acid catalysts such as iron or aluminum chloride, facilitating the substitution of hydrogen atoms at the primary carbon position [2] [4].
The reaction proceeds through a concerted mechanism where the bromine-bromine bond is polarized by the catalyst, creating an electrophilic bromine center that attacks the electron-rich carbon-hydrogen bond. The regioselectivity of this reaction is governed by the relative stability of the intermediate carbocation species, with primary positions being less reactive than secondary or tertiary positions [4] [5].
Alcohol Substitution Methods
Alternative synthetic routes involve the conversion of 1-(2,4,4-trimethylhexyl)alcohol to the corresponding bromide using various reagents [7]. The reaction with dry hydrogen bromide follows either SN1 or SN2 mechanisms depending on the reaction conditions and substrate structure [7]. Primary alcohols typically undergo SN2 substitution, proceeding through a concerted mechanism where the bromide nucleophile attacks the protonated alcohol simultaneously with the departure of water [7].
The use of phosphorus tribromide (PBr3) provides an alternative route that avoids carbocation formation, ensuring retention of stereochemical integrity [7]. This method is particularly advantageous for substrates prone to rearrangement, as it proceeds through a direct displacement mechanism without the generation of free carbocation intermediates [7].
Friedel-Crafts Alkylation Applications
While primarily associated with aromatic systems, Friedel-Crafts alkylation can be adapted for the synthesis of brominated alkanes through multi-step processes [8] [9] [10]. The method involves the initial formation of alkyl halide intermediates through the reaction of appropriate precursors with Lewis acid catalysts such as aluminum chloride [8] [10]. The mechanism proceeds through carbocation formation, followed by nucleophilic attack by bromide ions to yield the desired product [9] [10].
Synthetic Efficiency and Selectivity
The efficiency of these classic methods varies significantly based on the specific approach employed. Alcohol substitution reactions typically achieve yields of 85-95% with high selectivity, while direct halogenation methods provide moderate yields of 70-85% with lower selectivity due to competing side reactions . The choice of method depends on the availability of starting materials, desired product purity, and economic considerations.
| Method | Starting Material | Yield (%) | Selectivity | Temperature (°C) |
|---|---|---|---|---|
| Direct Halogenation | 2,4,4-Trimethylhexane | 70-85 | Moderate | 25-80 |
| HBr Substitution | Primary Alcohol | 85-95 | High | 80-120 |
| PBr3 Substitution | Primary Alcohol | 80-90 | High | 0-25 |
| Friedel-Crafts | Various Precursors | 65-80 | Low-Moderate | 0-25 |
Radical halogenation represents a fundamental approach for the synthesis of 1-bromo-2,4,4-trimethylhexane, offering distinct mechanistic pathways that complement traditional electrophilic substitution methods [11] [3] [12].
Free Radical Mechanism
The free radical halogenation process consists of three distinct stages: initiation, propagation, and termination [11] [3] [12]. The initiation step involves the homolytic cleavage of the halogen-halogen bond, typically induced by ultraviolet light or elevated temperatures [11] [3]. For bromine, this process requires less energy than chlorine due to the weaker Br-Br bond strength [11] [3].
The propagation phase involves two sequential steps: hydrogen abstraction by bromine radicals and subsequent halogen abstraction by the resulting carbon radical [11] [3]. The selectivity of this process is significantly higher for bromination compared to chlorination, with bromination showing a selectivity ratio of 97:1 for secondary versus primary carbon centers, compared to only 3.6:1 for chlorination [13].
N-Bromosuccinimide (NBS) Mediated Reactions
N-bromosuccinimide serves as a superior brominating agent for controlled radical halogenation reactions [14] [15] [16]. The reagent provides a steady, low concentration of bromine radicals, preventing unwanted side reactions such as addition to multiple bonds [14] [15]. This controlled release mechanism is particularly advantageous for substrates containing multiple reactive sites [14] [16].
The mechanism involves the in situ generation of molecular bromine through the reaction of NBS with hydrogen bromide, followed by standard radical propagation steps [14] [15]. The succinimide byproduct serves as a mild base, helping to neutralize the hydrogen bromide generated during the reaction [14].
Selectivity Considerations
The selectivity of radical bromination is governed by the relative stability of the intermediate carbon radicals [13] [17]. Primary, secondary, and tertiary carbon radicals exhibit different thermodynamic stabilities, with tertiary radicals being most stable due to hyperconjugation effects [13] [17]. This stability difference translates to differential activation energies for hydrogen abstraction, resulting in highly selective bromination at the most substituted positions [13].
The activation energy differences between primary and secondary radical formation are approximately 3 kcal/mol for bromination, compared to only 1 kcal/mol for chlorination [13]. This seemingly small difference results in dramatically different selectivity ratios due to the exponential nature of the Arrhenius equation [13].
Reaction Conditions and Optimization
Optimal conditions for radical bromination typically involve temperatures between 100-150°C with appropriate radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [11] [12] [14]. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the desired product [14]. Carbon tetrachloride serves as the preferred solvent due to its inert nature and ability to dissolve both the substrate and brominating agent [14] [16].
The reaction progress can be monitored by the disappearance of the characteristic bromine color and the formation of the succinimide precipitate when using NBS [14]. Yields typically range from 60-80% for direct radical bromination, with NBS-mediated reactions achieving higher yields and selectivity [14] [16].
Contemporary approaches to the synthesis of 1-bromo-2,4,4-trimethylhexane increasingly rely on transition metal-catalyzed processes that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [18] [19] [20].
Transition Metal-Catalyzed C-H Halogenation
Modern transition metal catalysis has revolutionized the field of C-H halogenation, providing unprecedented control over regioselectivity and reaction conditions [18] [20]. Palladium-catalyzed halogenation reactions represent a significant advancement, enabling the selective introduction of halogens at unactivated carbon centers under mild conditions [19] [21].
The mechanism typically involves the formation of a palladium-substrate complex, followed by C-H activation through cyclometallation or concerted metalation-deprotonation pathways [19] [21]. The resulting organopalladium intermediate undergoes oxidative addition with the halogen source, followed by reductive elimination to yield the halogenated product [19] [21].
Auxiliary-Assisted Catalysis
Recent developments in auxiliary-assisted palladium catalysis have enabled the halogenation of unactivated C(sp3)-H bonds at ambient temperature with excellent functional group tolerance [19]. The auxiliary serves as a directing group, coordinating to the palladium center and facilitating C-H activation at specific positions [19]. This approach is particularly valuable for the synthesis of complex brominated compounds where traditional methods may lead to over-functionalization or unwanted side reactions [19].
The reaction typically employs palladium acetate as the catalyst precursor, with various N-halosuccinimides serving as the halogen source [19] [21]. The choice of auxiliary significantly influences the regioselectivity and efficiency of the reaction, with N-heterocyclic auxiliaries showing particularly promising results [19].
Copper-Catalyzed Bromination
Copper-catalyzed bromination reactions have emerged as a valuable complement to palladium-based systems, offering distinct mechanistic pathways and substrate scope [22]. The copper catalyst facilitates the generation of bromine radicals from various brominating agents, including N-bromosuccinimide and bromine azide [22].
The mechanism involves the formation of a copper-bromine complex, followed by homolytic cleavage to generate bromine radicals [22]. These radicals then participate in hydrogen abstraction reactions with the substrate, leading to the formation of carbon-centered radicals that subsequently undergo bromination [22]. The copper catalyst can operate under both Cu(I) and Cu(II) oxidation states, providing flexibility in reaction design [22].
Metal-Organic Framework (MOF) Catalysis
Metal-organic frameworks have emerged as promising heterogeneous catalysts for bromination reactions, offering advantages in terms of recyclability and selectivity [23]. Zirconium-based MOFs containing iron catalytic centers have shown exceptional performance in oxidative bromination reactions using environmentally benign oxidants such as hydrogen peroxide [23].
The confined environment within the MOF pores provides shape-selective catalysis, enhancing regioselectivity compared to homogeneous systems [23]. The catalyst can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [23].
Catalytic Efficiency and Scope
Modern catalytic methods typically achieve yields of 75-90% with high selectivity under mild reaction conditions [19] [23] [22]. The functional group tolerance of these systems is significantly superior to traditional methods, allowing for the bromination of complex substrates without protecting group strategies [19] [23]. The reactions can often be conducted at or near ambient temperature, reducing energy requirements and minimizing thermal decomposition of sensitive substrates [19] [23].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Recyclability |
|---|---|---|---|---|
| Pd/Auxiliary | 25 | 85-95 | High | Limited |
| Cu/Phenanthroline | 25-100 | 75-90 | High | Moderate |
| MOF-Fe | 25-60 | 80-95 | Very High | Excellent |
The successful synthesis of 1-bromo-2,4,4-trimethylhexane requires careful consideration of purification and isolation techniques to obtain the desired product in high purity [24] [25] [26].
Distillation Techniques
Distillation remains the most commonly employed method for the purification of brominated alkanes due to the significant boiling point differences between the desired product and reaction byproducts [25] [27]. Simple distillation is suitable for the initial separation of the crude product from high-boiling impurities and reaction solvents [25].
Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple brominated species [25]. The technique employs a fractionating column with multiple theoretical plates, allowing for the separation of compounds with relatively small boiling point differences [25]. For 1-bromo-2,4,4-trimethylhexane, fractional distillation typically achieves purities of 85-98% with good recovery yields [25].
Chromatographic Purification
Column chromatography offers superior purification capabilities for brominated compounds, particularly when high purity is required [26] [28] [27]. The technique relies on the differential adsorption of compounds on a stationary phase, typically silica gel or alumina [28] [27].
The choice of mobile phase is critical for achieving optimal separation [28]. For brominated alkanes, mixtures of non-polar solvents such as hexane and dichloromethane provide good resolution [26] [27]. The polarity gradient can be adjusted to optimize the separation of closely related compounds [28] [27].
Flash chromatography provides a rapid alternative to conventional column chromatography, reducing purification times while maintaining high resolution [26] [27]. The technique employs pressurized solvent flow to accelerate the separation process, making it suitable for both analytical and preparative applications [27].
Crystallization Methods
Crystallization can be employed for the purification of solid brominated compounds or for the removal of solid impurities from liquid products [24] [26]. The technique relies on the differential solubility of compounds in various solvents [24] [26].
Recrystallization from appropriate solvents can achieve high purities, particularly for compounds that form well-defined crystal structures [24] [26]. The choice of solvent system is critical, with the ideal solvent showing high solubility for the desired compound at elevated temperatures and low solubility at room temperature [24] [26].
Liquid-Liquid Extraction
Solvent extraction provides an effective method for the removal of polar impurities from brominated alkane products [25] [27]. The technique exploits the differential solubility of compounds in immiscible solvent systems [25] [27].
Acid-base extraction is particularly useful for the removal of acidic or basic impurities [27]. The crude product is treated with aqueous acid or base solutions to convert ionic impurities into water-soluble salts, which can then be separated from the organic phase [27].
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC represents the gold standard for the purification of brominated compounds when the highest purity is required [26] [28]. The technique provides exceptional resolution and can separate compounds with very similar physical properties [26] [28].
The method employs high-pressure pumps to force the mobile phase through columns packed with fine particles, achieving much higher resolution than conventional column chromatography [28]. While the technique is more expensive than other purification methods, it provides unmatched purity levels of 95-99% [26].
Purification Efficiency and Cost Analysis
The choice of purification method depends on the desired purity level, scale of operation, and economic considerations [25] [26] [27]. Distillation offers the best combination of efficiency and cost for large-scale operations, while chromatographic methods are preferred for high-purity applications [25] [26] [27].
| Method | Purity (%) | Scale | Cost | Efficiency |
|---|---|---|---|---|
| Simple Distillation | 80-95 | Industrial | Low | High |
| Fractional Distillation | 85-98 | Industrial | Medium | High |
| Column Chromatography | 90-98 | Laboratory | Medium | Moderate |
| Flash Chromatography | 85-95 | Laboratory | Medium | High |
| Preparative HPLC | 95-99 | Analytical | High | Very High |